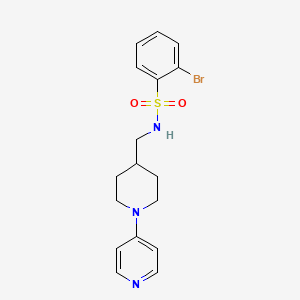
2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. They have been extensively studied for various applications, including medicinal chemistry, due to their diverse biological activities. Compounds with structures similar to "2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide" have been synthesized and analyzed for their potential as ligands, inhibitors, or reactive intermediates in various chemical and biological processes.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or the reaction of sulfonamides with halogenating agents. For instance, a study describes the synthesis of (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide via condensation and further characterization using spectroscopic methods (Sowrirajan et al., 2022).
Molecular Structure Analysis
Molecular and supramolecular structures of sulfonamides reveal details about their conformation and intermolecular interactions. For example, the structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showed variations in torsion angles and hydrogen bonding patterns, affecting their molecular conformations and interactions (Jacobs et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study focused on synthesizing and characterizing methylbenzenesulfonamide CCR5 antagonists, which are significant in the context of HIV-1 infection prevention. These antagonists contain active groups such as pyridine, benzenesulfonyl, and a bromine atom. The synthesis process involved preparing intermediates from N-Benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene (Cheng De-ju, 2015).
Photophysicochemical Properties
- Research on the synthesis, characterization, and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents revealed their potential in photocatalytic applications. The study involved synthesizing novel compounds and investigating their properties in dimethyl sulfoxide, highlighting their photosensitizing abilities (Gülen Atiye Öncül et al., 2021).
Antimicrobial Activity
- A study on the synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives, which included characterizing N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains (V. L. Ranganatha et al., 2018).
Crystal Structures and Coordination Chemistry
- The electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide was examined. The study provided insights into the crystal and molecular structures of these compounds, which could be significant in coordination chemistry (Mari´a L. Dura´n et al., 1997).
Antagonists and Inhibitors Research
- Another study synthesized and characterized various N-allyl-4-piperidyl benzamide derivatives. These compounds were evaluated as CCR5 antagonists, which are crucial in HIV infection prevention and control (Cheng De-ju, 2014).
Propriétés
IUPAC Name |
2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWMLIPSQADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
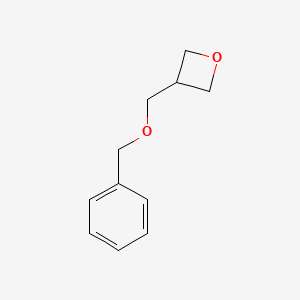
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
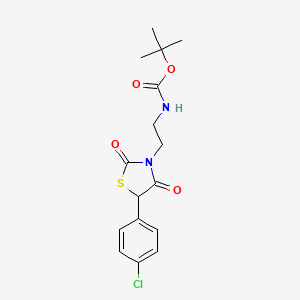
![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)
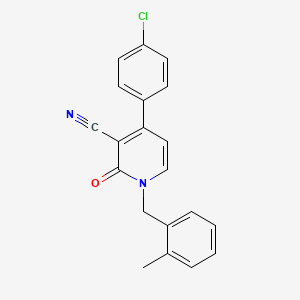
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)
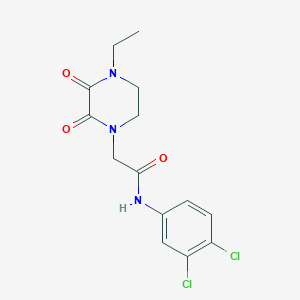
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)
![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)